1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene
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Overview
Description
1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene is a complex organic compound with the molecular formula C12H6Cl2FNO3 and a molecular weight of 302.09 g/mol This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine), a nitro group, and an ethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: The addition of chlorine and fluorine atoms to the benzene ring.
Etherification: The attachment of the ethoxy group to the benzene ring.
The reaction conditions typically involve the use of strong acids, such as sulfuric acid, and halogenating agents like chlorine and fluorine gas. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group or halogen atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and nitro group play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects .
Comparison with Similar Compounds
1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene can be compared with similar compounds, such as:
1,3-Dichloro-2-fluorobenzene: Lacks the nitro and ethoxy groups, making it less complex and with different reactivity.
3,5-Dichloro-4-fluoroaniline: Contains an amine group instead of the nitro group, leading to different chemical properties and applications.
1,2-Dimethoxy-3,5-dichlorobenzene: Contains methoxy groups instead of the ethoxy group, affecting its solubility and reactivity
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60775-32-8 |
---|---|
Molecular Formula |
C14H9Cl2F2NO4 |
Molecular Weight |
364.1 g/mol |
IUPAC Name |
1,5-dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl2F2NO4/c15-8-5-10(16)14(11(18)6-8)23-9-1-2-12(19(20)21)13(7-9)22-4-3-17/h1-2,5-7H,3-4H2 |
InChI Key |
JPCHKZGEKVTGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)F)OCCF)[N+](=O)[O-] |
Origin of Product |
United States |
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